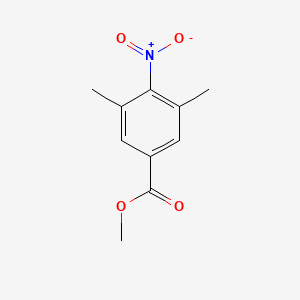

Methyl 3,5-dimethyl-4-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 3,5-dimethyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-7(2)9(6)11(13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHJQRBKOPNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3,5-Dimethylbenzoic Acid Followed by Esterification

Procedure :

-

Nitration : 3,5-Dimethylbenzoic acid is subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitrating agent (NO₂⁺) is generated in situ, and the reaction proceeds via electrophilic aromatic substitution. The methyl groups at the 3- and 5-positions act as ortho/para directors, favoring nitro group incorporation at the 4-position (para to both methyl groups).

-

Esterification : The resulting 3,5-dimethyl-4-nitrobenzoic acid is esterified with methanol (CH₃OH) in the presence of a catalytic amount of sulfuric acid. The reaction is refluxed for 4–6 hours, yielding methyl 3,5-dimethyl-4-nitrobenzoate.

Key Parameters :

-

Temperature Control : Maintaining sub-5°C temperatures during nitration minimizes byproducts such as dinitro derivatives.

-

Acid Ratio : A 1:1 molar ratio of HNO₃ to H₂SO₄ ensures efficient NO₂⁺ generation while avoiding over-oxidation.

-

Esterification Catalyst : Sulfuric acid (5–10 mol%) accelerates protonation of the carboxylic acid, facilitating nucleophilic attack by methanol.

Direct Nitration of Methyl 3,5-Dimethylbenzoate

Procedure :

Methyl 3,5-dimethylbenzoate is nitrated using fuming nitric acid (90%) and acetic anhydride ((CH₃CO)₂O) at 0–10°C. The reaction mixture is stirred for 3–4 hours, after which it is quenched in ice water. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Regioselectivity Considerations :

-

The ester group (-COOCH₃) acts as a meta director, but the steric and electronic effects of the adjacent methyl groups dominate, directing nitration to the 4-position. Computational studies using density functional theory (DFT) suggest that the 4-position exhibits the lowest activation energy due to reduced steric hindrance compared to ortho positions.

Yield : 65–70%, with minor ortho-nitro byproducts (5–8%).

Industrial-Scale Production and Optimization

Continuous Flow Nitration

Advantages :

-

Enhanced heat dissipation and reaction control compared to batch processes.

-

Reduced formation of polynitro byproducts.

Conditions :

-

Reactor Type : Microfluidic reactor with PTFE channels.

-

Residence Time : 2–3 minutes at 10°C.

-

Reagents : HNO₃ (65%) and H₂SO₄ (98%) in a 1:1.2 molar ratio.

Outcome :

-

85% conversion of methyl 3,5-dimethylbenzoate to the 4-nitro derivative.

-

Purity ≥98% after recrystallization.

Solvent-Free Esterification

Method :

3,5-Dimethyl-4-nitrobenzoic acid is heated with excess methanol (5 equiv.) and a catalytic amount of p-toluenesulfonic acid (PTSA) at 80°C for 2 hours. The reaction proceeds via azeotropic removal of water using a Dean-Stark trap.

Efficiency :

-

95% conversion to the ester, avoiding the need for aqueous workup.

Purification and Characterization

Recrystallization Techniques

Solvent Systems :

-

Ethanol/Water : Optimal for removing unreacted starting materials and ortho-nitro isomers.

-

Hexane/Ethyl Acetate : Effective for column chromatography, with an Rf value of 0.35 for the target compound.

Purity Analysis :

-

HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

-

¹H-NMR : δ 8.15 (s, 1H, aromatic), δ 2.55 (s, 6H, 2×CH₃), δ 3.90 (s, 3H, OCH₃).

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹³C-NMR | δ 165.2 (C=O), δ 148.1 (C-NO₂), δ 132.4–125.3 (aromatic C), δ 21.1 (CH₃) |

| IR | 1725 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂) |

| Mass Spectrometry | m/z 223 [M]⁺, 181 [M–COOCH₃]⁺ |

Challenges and Mitigation Strategies

Regioselectivity Issues

-

Problem : Competing nitration at the 2- or 6-positions (ortho to methyl groups).

-

Solution : Use of bulky directing groups (e.g., tert-butyl) in preliminary steps to block undesired positions, followed by deprotection.

Byproduct Formation

-

Dinitro Derivatives : Minimized by controlling nitric acid stoichiometry (1.05 equiv.) and reaction time (<4 hours).

-

Oxidation Products : Avoided by excluding transition-metal catalysts and maintaining anaerobic conditions.

Comparative Analysis of Synthetic Routes

| Parameter | Nitration of Acid | Nitration of Ester |

|---|---|---|

| Yield | 68–72% | 65–70% |

| Purity | ≥97% | ≥95% |

| Reaction Time | 8–10 hours | 4–6 hours |

| Byproducts | <3% | 5–8% |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Reduction: Methyl 3,5-dimethyl-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 3,5-Dimethyl-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : MDMNB serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions that can lead to the formation of diverse chemical entities.

Biology

- Biological Activity Investigation : Research has indicated potential antimicrobial and anti-inflammatory properties of MDMNB. Studies are ongoing to explore its effects on cellular targets and pathways .

Medicine

- Precursor for Pharmaceutical Compounds : MDMNB is being explored as a precursor for synthesizing therapeutic compounds. Its derivatives may exhibit beneficial pharmacological effects, warranting further investigation in medicinal chemistry.

Industry

- Dyes and Pigments Production : The compound is utilized in the industrial synthesis of dyes and pigments due to its stable structure and reactivity. It plays a role in producing various colorants used in textiles and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the efficacy of MDMNB against bacterial strains | Showed promising results with significant inhibition zones against tested pathogens |

| Synthesis of Pharmaceutical Derivatives | Explored derivatives of MDMNB for potential anti-inflammatory drugs | Identified several compounds with enhanced activity compared to MDMNB itself |

| Industrial Application | Examined the use of MDMNB in dye production | Demonstrated successful incorporation into dye formulations with good stability and colorfastness |

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors .

Comparison with Similar Compounds

Methyl 4-nitrobenzoate

- Structural Differences: Lacks methyl groups at the 3- and 5-positions, resulting in a simpler aromatic system (C₈H₇NO₄) .

- Synthesis: Prepared by esterifying 4-nitrobenzoic acid with methanol and H₂SO₄, followed by purification via dichloromethane extraction .

- Reactivity : The absence of methyl substituents increases electron density at the benzene ring, making it more reactive toward electrophilic substitution compared to the sterically hindered Methyl 3,5-dimethyl-4-nitrobenzoate.

Methyl 3-amino-4-hydroxybenzoate

- Functional Groups: Contains amino (-NH₂) and hydroxyl (-OH) groups instead of nitro (-NO₂) and ester (-COOCH₃) groups .

- Synthesis : Derived from Methyl 4-hydroxy-3-nitrobenzoate via sodium dithionite reduction, emphasizing its utility in generating aromatic amines .

- Applications: The polar hydroxyl and amino groups enhance solubility in polar solvents, contrasting with the nitro-ester’s preference for organic solvents.

Fatty Acid Methyl Esters (e.g., Methyl Palmitate)

Methyl Salicylate

- Functional Groups : Contains a hydroxyl group ortho to the ester, enabling hydrogen bonding .

- Reactivity : The hydroxyl group allows for derivatization (e.g., acetylation), unlike the nitro-substituted compound, which is more electron-deficient.

Comparative Data Table

Key Findings

- Steric Effects : The 3,5-dimethyl groups in this compound hinder electrophilic attacks, reducing reactivity compared to unsubstituted analogs .

- Functional Group Influence: Nitro groups enhance stability but limit solubility, whereas amino/hydroxyl groups increase polarity and bioactivity .

- Synthetic Flexibility : this compound’s nitro group allows for selective reductions to amines, a feature exploited in drug synthesis .

Biological Activity

Methyl 3,5-dimethyl-4-nitrobenzoate (MDMNB) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₀H₁₁N₁O₄

- Molecular Weight : 209.20 g/mol

- Melting Point : 31-33 °C

- Boiling Point : 239-240 °C

- Density : 1.027 g/mL at 25 °C

Biological Activities

MDMNB has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have indicated that MDMNB exhibits antimicrobial activity against a range of pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth.

- Anti-inflammatory Effects : Research suggests that MDMNB may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Potential as a Precursor in Drug Synthesis : MDMNB is being explored as a precursor for synthesizing other biologically active compounds, enhancing its relevance in medicinal chemistry.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of MDMNB against several bacterial strains. The results indicated that MDMNB exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, suggesting moderate antimicrobial potency .

Anti-inflammatory Studies

In vitro assays have shown that MDMNB can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A study demonstrated that MDMNB reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential use in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of MDMNB against various pathogens.

- Methodology : Disk diffusion method was employed to evaluate the effectiveness of MDMNB.

- Results : The compound showed a clear zone of inhibition against Staphylococcus aureus and E. coli, confirming its antimicrobial properties.

-

Case Study on Inflammation Modulation :

- Objective : To investigate the anti-inflammatory effects of MDMNB.

- Methodology : Macrophage cell lines were treated with MDMNB and stimulated with lipopolysaccharides (LPS).

- Results : Significant reduction in TNF-α and IL-6 levels was observed, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic pathways for Methyl 3,5-dimethyl-4-nitrobenzoate, and how can reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves two key steps: esterification of 3,5-dimethyl-4-nitrobenzoic acid with methanol and nitration of a precursor.

- Esterification: React 3,5-dimethyl-4-nitrobenzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Optimal conditions include a 1:5 molar ratio of acid to methanol and 12–24 hours of reflux to achieve >85% yield .

- Nitration: If starting from a non-nitrated precursor (e.g., methyl 3,5-dimethylbenzoate), use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Stirring for 2–4 hours ensures regioselective nitro group introduction at the para position relative to the ester .

Critical Parameters:

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H NMR (DMSO-d₆, 400 MHz): Identifies aromatic protons (δ 7.8–8.2 ppm, singlet for H-2 and H-6) and ester methyl (δ 3.9 ppm, singlet) .

- IR Spectroscopy (KBr pellet): Confirms ester C=O (1720–1740 cm⁻¹) and nitro NO₂ (1520–1560 cm⁻¹ and 1340–1380 cm⁻¹) .

- Mass Spectrometry (ESI): Molecular ion peak [M+H]⁺ at m/z 224.1, with fragments corresponding to loss of NO₂ (Δ m/z -46) .

Purity Assessment:

Advanced Research Questions

Q. How can computational chemistry methods predict regioselectivity in the nitration of methyl 3,5-dimethylbenzoate derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution:

- Electrostatic Potential Maps: Highlight electron-deficient regions. The para position to the ester is favored due to electron-withdrawing effects of the nitro and ester groups .

- Transition State Analysis: Calculate activation energies for nitration at competing positions. Lower energy barriers at the para position confirm experimental regioselectivity .

Validation:

Compare DFT-predicted NMR shifts with experimental data (mean absolute error <0.1 ppm validates accuracy) .

Q. How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer: Discrepancies arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies include:

- Solvent Correction: Use computed solvent models (e.g., IEFPCM for DMSO) to adjust theoretical shifts .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons unambiguously .

- Dynamic Effects: Perform variable-temperature NMR to assess conformational averaging .

Example:

If the ester methyl signal deviates by >0.3 ppm, recheck solvent choice or sample concentration .

Q. What challenges arise in achieving high enantiomeric purity, and how can chiral resolution be optimized?

Methodological Answer: Enantiomeric impurities may form during esterification or nitration. Resolution methods:

- Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Retention times differ by 1.5–2 minutes .

- Crystallization: Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to isolate the desired enantiomer .

Validation:

X-ray crystallography confirms absolute configuration (R-factor <0.05 ensures reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.